molecular formula C7H12ClNS B7452352 2-(thiophen-3-yl)propan-2-aminehydrochloride

2-(thiophen-3-yl)propan-2-aminehydrochloride

Cat. No.: B7452352
M. Wt: 177.70 g/mol
InChI Key: IHXCWIDHADYTII-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)propan-2-amine hydrochloride is a secondary amine salt featuring a thiophene ring substituted at the 3-position. The compound’s structure consists of a central propan-2-amine backbone with a thiophene moiety, imparting distinct electronic and steric properties due to the sulfur atom in the aromatic ring. Its synthesis typically involves coupling enantiopure precursors, such as (S)-1-(thiophen-3-yl)propan-2-amine, with other aromatic components under controlled conditions . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly in opioid receptor studies (e.g., PZM21, a μ-opioid receptor agonist) . Enantiomeric forms, such as the (R)-isomer (CAS: 2007917-27-1), are also documented, highlighting the importance of stereochemistry in biological activity .

Properties

IUPAC Name

2-thiophen-3-ylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-7(2,8)6-3-4-9-5-6;/h3-5H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXCWIDHADYTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(thiophen-3-yl)propan-2-amine hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Pharmacological Relevance Synthesis Notes Reference(s)
2-(Thiophen-3-yl)propan-2-amine HCl C₇H₁₂ClNS Thiophene-3-yl, branched propan-2-amine μ-opioid receptor agonist (e.g., PZM21) Enantiopure synthesis via coupling reactions
PMMA HCl (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) C₁₁H₁₈ClNO 4-Methoxyphenyl, N-methyl substitution Amphetamine analog; stimulant/entactogen Purchased as reference standard
4-FMA HCl (N-Methyl-1-(4-fluorophenyl)propan-2-amine HCl) C₁₀H₁₅ClFN 4-Fluorophenyl, N-methyl substitution Serotonergic activity; recreational drug Commercial synthesis
Promethazine HCl C₁₇H₂₀ClN₂S Phenothiazine core, dimethylamine branch Antihistamine; antipsychotic Derived from phenothiazine derivatives
2-(Thiophen-3-yl)ethan-1-amine HCl C₆H₁₀ClNS Thiophene-3-yl, linear ethanamine backbone Intermediate in TAAR1 agonist synthesis Direct amination followed by HCl salt formation
Duloxetine Impurity E (EP) C₁₈H₂₀ClNOS Naphthyloxy, thiophene-3-yl, methylamine Metabolite/impurity in antidepressant drugs Multi-step organic synthesis

Key Observations

Thiophene vs. Phenyl Rings: Thiophene’s electron-rich aromatic system may enhance interactions with sulfur-seeking receptors (e.g., opioid receptors) compared to phenyl-based analogs like PMMA or 4-FMA, where electron-withdrawing groups (e.g., -OCH₃, -F) modulate serotonin/dopamine effects .

Stereochemical Considerations :

  • Enantiomers of 2-(thiophen-3-yl)propan-2-amine HCl (e.g., (R)- and (S)-forms) exhibit distinct pharmacological profiles. For example, (S)-isomers are often prioritized in opioid agonist design due to enhanced receptor affinity .

Pharmacological Diversity: Amphetamine Analogs: PMMA and 4-FMA share the propan-2-amine backbone but replace thiophene with substituted phenyl groups, leading to stimulant or entactogen effects via monoamine transporter modulation . Phenothiazine Derivatives: Promethazine HCl demonstrates how heterocycle substitution (phenothiazine vs. thiophene) shifts activity from CNS modulation (antipsychotic) to peripheral H1 receptor antagonism .

Synthetic Complexity :

  • The target compound’s synthesis requires enantioselective steps (e.g., chiral resolution or asymmetric catalysis) , whereas simpler analogs like 2-(thiophen-3-yl)ethan-1-amine HCl are prepared via direct amination .

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